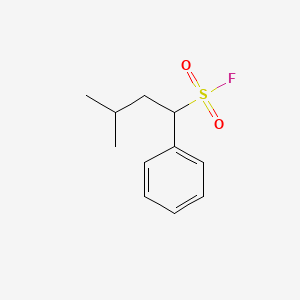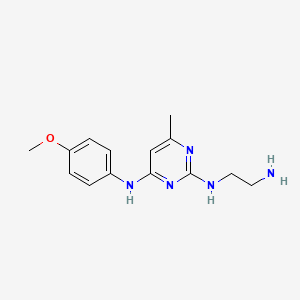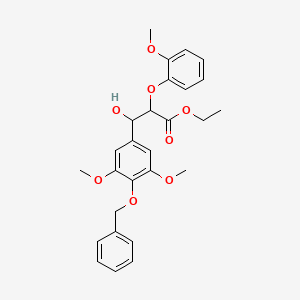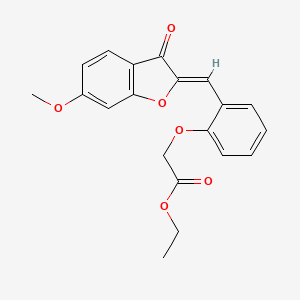
3-Methyl-1-phenylbutane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-phenylbutane-1-sulfonyl fluoride is a chemical compound with the formula C11H15FO2S and a molecular weight of 230.30 g/mol . It is a derivative of sulfonyl fluoride, a class of compounds known for their unique stability-reactivity balance .
Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, are known to react with various nucleophiles. For instance, the fluoride leaving group in perfluorobutanesulfonyl fluoride, a related compound, is readily substituted by nucleophiles such as amines, phenoxides, and enolates, giving sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively .Applications De Recherche Scientifique
Synthesis of Arylsulfonimidoyl Fluorides
Arylsulfonimidoyl fluorides, including compounds like 3-Methyl-1-phenylbutane-1-sulfonyl fluoride, have been synthesized for use in creating new classes of derivatives. These compounds have shown utility in forming azoles through base-induced cycloadditions to unsaturated substrates, suggesting their relevance in developing novel organic synthesis methods (Leusen & Leusen, 2010).
Environmental Degradation Studies
Research on perfluorinated compounds, which are structurally related to this compound, has focused on their environmental persistence and methods for their destruction. Studies have identified mechanochemical methods using ball milling for the complete destruction of PFOS and PFOA, indicating the potential for addressing environmental contamination from related compounds (Zhang et al., 2013).
Fluoride Sensing and Removal
Lewis acidic organostiboranes derived from similar sulfonyl fluorides have been developed for fluoride sensing in water, demonstrating the applicability of these compounds in environmental monitoring and potentially in water treatment processes to remove fluoride contaminants (Hirai & Gabbaï, 2014).
Antibody Generation for Sulfonamide Antibiotics
The synthesis of sulfonamide antibiotics, which share a functional group similarity with this compound, has led to the development of broad specificity antibodies for these antibiotics. This research is critical for developing sensitive assays for detecting sulfonamide residues in food and environmental samples (Adrián et al., 2009).
Electrochemical Synthesis
Innovative methods for synthesizing sulfonyl fluorides through electrochemical oxidative coupling of thiols and potassium fluoride have been explored. This approach highlights the versatility of sulfonyl fluoride compounds in synthetic chemistry and the potential for greener synthesis routes (Laudadio et al., 2019).
Mécanisme D'action
Target of Action
Sulfonyl fluorides, a group to which this compound belongs, are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists .
Mode of Action
Sulfonyl fluorides, in general, are known for their balance of reactivity and stability, making them attractive for various applications . They are resistant to hydrolysis under physiological conditions, which provides opportunities for synthetic chemists .
Result of Action
The general class of sulfonyl fluorides is known to have diverse applications, suggesting a range of possible effects .
Action Environment
The resistance of sulfonyl fluorides to hydrolysis under physiological conditions suggests that they may be stable in various environments .
Safety and Hazards
Orientations Futures
The future of sulfonyl fluorides, including 3-Methyl-1-phenylbutane-1-sulfonyl fluoride, lies in their potential applications in various fields such as chemical synthesis, medicinal chemistry, material chemistry, and chemical biology . Their unique properties make them largely irreplaceable in many applications .
Propriétés
IUPAC Name |
3-methyl-1-phenylbutane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2S/c1-9(2)8-11(15(12,13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRRRYMJWMKVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(2-Chlorophenyl)pyrazol-1-yl]benzoic acid](/img/structure/B2926778.png)
![5-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2926779.png)

![N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2926781.png)
![Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B2926783.png)
![N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine](/img/structure/B2926787.png)

![N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2926789.png)

![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B2926793.png)


![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2926799.png)

